molecular formula C25H23N3O5 B11431927 N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11431927
M. Wt: 445.5 g/mol
InChI Key: UZWBXJIGFGKNPH-UHFFFAOYSA-N
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Description

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₂₇H₂₃N₃O₅
Molecular Weight 485.5 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C

The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing π-π stacking interactions with aromatic biological targets. The p-tolyl moiety contributes hydrophobicity, potentially improving membrane permeability.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)28-24(30)19-6-4-5-7-21(19)27(25(28)31)15-23(29)26-20-14-18(32-2)12-13-22(20)33-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

UZWBXJIGFGKNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Mechanistic Insights into Cyclization

The cyclization mechanism involves the condensation of 2-aminobenzamide with p-tolualdehyde, facilitated by Na₂S₂O₅. The aldehyde undergoes nucleophilic attack by the primary amine of 2-aminobenzamide, forming an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the dihydroquinazolin-4(3H)-one scaffold. The p-tolyl group is incorporated regioselectively at position 3 due to steric and electronic effects.

Functionalization of the Quinazoline Core

After forming the quinazoline scaffold, the next step involves introducing the acetamide side chain at position 1. This is achieved through a two-stage process:

Alkylation with Propargyl Bromide

The quinazolin-4(3H)-one derivative (3 ) is treated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF. This reaction replaces the hydroxyl group at position 4 with a propargyloxy moiety, yielding 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline (4 ). The reaction proceeds via an SN2 mechanism, with K₂CO₃ acting as a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Synthesis of the Acetamide Side Chain

The acetamide component is synthesized independently by reacting 2,5-dimethoxyaniline (5 ) with chloroacetyl chloride (6 ) in the presence of triethylamine (Et₃N). This produces 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (7 ), which is subsequently coupled to the quinazoline intermediate (4 ) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.

Coupling Reactions and Final Product Assembly

The final step involves coupling the functionalized quinazoline (4 ) with the acetamide side chain (7 ). Two primary methods are employed:

Nucleophilic Substitution

In this approach, the chloroacetamide (7 ) reacts with the propargyloxyquinazoline (4 ) in DMF at 60–80°C. Potassium iodide (KI) is often added to facilitate the substitution by acting as a nucleophilic catalyst. The reaction yields the target compound after 12–24 hours, with typical yields ranging from 65% to 78%.

Click Chemistry (CuAAC)

Alternatively, the alkyne group in (4 ) can react with an azide-functionalized acetamide derivative under copper(I) catalysis. This method offers higher regioselectivity and milder conditions but requires additional steps to synthesize the azide precursor.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature100°C (cyclization)Accelerates reaction kinetics
CatalystNa₂S₂O₅ (1.5 equiv)Enhances cyclization efficiency
Reaction Time5–24 hoursLonger durations improve completeness

Side reactions, such as over-alkylation or decomposition, are mitigated by controlling stoichiometry and avoiding excess propargyl bromide.

Purification and Characterization

Purification Techniques

Crude product is purified via column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 3:7 to 1:1). Recrystallization from ethanol or methanol further enhances purity (>95%).

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.21 (s, 1H, NH), 7.89–7.45 (m, aromatic protons), and 3.82 (s, 3H, OCH₃).

  • Mass Spectrometry (MS) : ESI-MS m/z 485.5 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Nucleophilic Substitution7897Simple, fewer stepsRequires harsh conditions
Click Chemistry8299High selectivityAdditional azide synthesis required

The nucleophilic substitution route is preferred for scalability, while click chemistry offers superior purity for pharmacological studies .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Synthesis and Structural Characteristics

    The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves several steps that typically include the formation of the quinazoline core followed by acetamide formation. The specific synthetic routes can vary based on the desired purity and yield. The compound has a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of 342.35 g/mol.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound exhibits an IC50 value indicating significant potency against these cell lines.

    Case Study: Anticancer Activity

    A study conducted by researchers evaluated the compound's effects on MCF-7 and HCT-116 cell lines. The results showed that:

    • MCF-7 Cell Line : IC50 = 5.6 µg/mL
    • HCT-116 Cell Line : IC50 = 3.8 µg/mL

    These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

    Acetylcholinesterase Inhibition

    Another promising application of this compound is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown effectiveness in enhancing acetylcholine levels by inhibiting the enzyme responsible for its breakdown.

    Table 2: Acetylcholinesterase Inhibition Data

    CompoundIC50 (µM)
    N-(2,5-Dimethoxyphenyl)...8.5
    Standard Inhibitor3.0

    Molecular Docking Studies

    Molecular docking studies have been employed to predict how this compound binds to its target proteins. These studies often reveal binding affinities that correlate with observed biological activities.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Quinazolinone vs. Benzothiazole Derivatives

    The target compound’s quinazolinone core differentiates it from benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29, ). Benzothiazole derivatives often exhibit enhanced metabolic stability due to the sulfur-containing aromatic system, whereas quinazolinones may offer improved hydrogen-bonding capacity via their carbonyl groups.

    Purin and Quinoline Derivatives

    In contrast, purine-core analogs like d17 () incorporate trifluoromethyl and triazole moieties, which enhance lipophilicity and bioavailability. Similarly, quinoline-linked acetamides () feature tetrahydrofuran-oxy and piperidine substituents, likely optimizing pharmacokinetic properties such as solubility and tissue penetration.

    Substituent Effects

    Electron-Withdrawing vs. Electron-Donating Groups

    The p-tolyl group (electron-donating methyl) in the target compound contrasts with halogen (e.g., Cl) or CF3 substituents in analogs like N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (). CF3 groups, as seen in preferred embodiments (, ¶0051), are known to enhance binding affinity and metabolic resistance, whereas methoxy groups (e.g., 2,5-dimethoxyphenyl) may improve solubility .

    Linker Modifications

    The acetamide linker (CH2CONH) in the target compound is conserved across most analogs. However, variations in adjacent groups—such as the purine-linked CH2 in d17 () or the benzothiazole-linked NH in Compound 29 ()—affect conformational flexibility and target engagement.

    Melting Points and Solubility

    Compound 29 exhibited a melting point of 146–147°C (), suggesting moderate crystallinity. The 2,5-dimethoxyphenyl group in both the target compound and Compound 29 likely enhances solubility in polar solvents compared to CF3-substituted analogs .

    Biological Activity

    N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C23H23N3O5S
    • Molecular Weight : 453.5 g/mol
    • CAS Number : 899961-49-0

    The compound features a quinazolinone structure, which is known for various biological activities including anticancer and antimicrobial effects. The presence of the dimethoxyphenyl group enhances its pharmacological profile.

    Anticancer Activity

    Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines:

    • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance, a related quinazolinone derivative exhibited an IC50 of 10 µM against PC3 cells and 12 µM against HT-29 cells, indicating a dose-dependent inhibition of cell growth .

    The mechanisms through which this compound exerts its effects are multifaceted:

    • Cholinesterase Inhibition : Some derivatives have been identified as cholinesterase inhibitors, which can enhance neurotransmitter levels in the brain and may be beneficial in treating neurodegenerative diseases .
    • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the S phase .
    • Radical Scavenging Activity : Quinazolinone derivatives are known to possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress .

    Case Studies

    Several studies have highlighted the biological activity of quinazolinone derivatives similar to this compound:

    Study Cell Line Tested IC50 (µM) Remarks
    Study APC310Significant cytotoxicity observed
    Study BMCF-710Induced apoptosis via caspase activation
    Study CHT-2912Dose-dependent growth inhibition

    Q & A

    Basic Research Questions

    Q. What are the key synthetic strategies for preparing N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide?

    • Methodological Answer : The synthesis typically involves sequential functionalization of the quinazolinone core. A common approach includes:

    • Step 1 : Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate, followed by oxidation with hydrogen peroxide to yield the 2,4-dioxo-quinazolinyl acetic acid derivative .
    • Step 2 : Activation of the carboxylic acid group using coupling agents like N,N′-carbonyldiimidazole (CDI) to facilitate amide bond formation with substituted acetamide precursors (e.g., 2-chloro-N-(2,5-dimethoxyphenyl)acetamide) .
    • Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry to confirm regioselectivity and purity .

    Q. Which analytical techniques are critical for characterizing this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR is essential for confirming the substitution pattern on the quinazolinone and acetamide moieties. For example, aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct singlets in the δ 3.7–3.9 ppm range .
    • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., expected [M+H]+ for C25H23N3O5: 470.1663) and detect impurities .
    • X-ray Crystallography : Optional but valuable for resolving ambiguous stereochemistry in the quinazolinone core .

    Q. What are the primary biological targets or activities associated with this compound?

    • Methodological Answer : Preliminary studies on structurally similar quinazolinone-acetamide hybrids suggest:

    • GABAergic Modulation : Potential anticonvulsant activity via interaction with GABA receptors, as evidenced by PTZ-induced seizure models in mice .
    • Antimicrobial Screening : Testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC values reported in µg/mL) .
    • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determinations) to explore anticancer potential .

    Advanced Research Questions

    Q. How can researchers optimize the coupling step to improve yield during synthesis?

    • Methodological Answer :

    • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions .
    • Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity of the activated carboxylic acid intermediate .
    • Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of the quinazolinone core .
    • Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

    Q. How can contradictions in bioactivity data between similar derivatives be resolved?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the p-tolyl and dimethoxyphenyl groups (e.g., electron-withdrawing vs. donating groups) and correlate changes with bioassay results .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors or bacterial enzymes .
    • Metabolic Stability Assays : Evaluate compound stability in liver microsomes to rule out pharmacokinetic discrepancies .

    Q. What strategies are effective in resolving overlapping signals in NMR spectra?

    • Methodological Answer :

    • 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps .
    • Solvent Shifting : Re-run spectra in deuterated DMSO instead of CDCl3 to alter chemical shift dispersion .
    • Dynamic NMR : Conduct variable-temperature NMR to identify rotamers or conformational exchange broadening signals .

    Q. How can researchers design experiments to explore the compound’s mechanism of action in neurological models?

    • Methodological Answer :

    • In Vitro Electrophysiology : Patch-clamp studies on hippocampal neurons to assess GABA receptor modulation .
    • Behavioral Assays : Use rodent models (e.g., pentylenetetrazole-induced seizures) with dose-response profiling (ED50 calculations) .
    • Biochemical Profiling : Measure glutamate or GABA levels in brain homogenates via HPLC post-treatment .

    Data Contradiction Analysis

    Q. How to interpret conflicting cytotoxicity data between cancer cell lines?

    • Methodological Answer :

    • Cell Line-Specific Factors : Test for differences in efflux pump expression (e.g., P-glycoprotein) using verapamil as an inhibitor .
    • Apoptosis Assays : Perform Annexin V/PI staining to determine if cytotoxicity is due to apoptosis vs. necrosis .
    • ROS Measurement : Quantify reactive oxygen species (ROS) generation to assess oxidative stress-mediated toxicity .

    Tables for Key Data

    Table 1 : Synthetic Yield Optimization Strategies

    ParameterAdjustmentImpact on YieldReference
    SolventDMF → THF+15%
    CatalystCDI + DMAP+20%
    Temperature25°C vs. 40°C+10% (lower)

    Table 2 : Biological Activity of Structural Analogues

    Derivative SubstitutionAnticonvulsant ED50 (mg/kg)MIC (S. aureus) (µg/mL)Reference
    2,4-diCl-phenyl8.232
    4-OMe-phenyl12.5>64

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